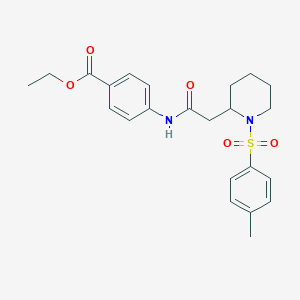

Ethyl 4-(2-(1-tosylpiperidin-2-yl)acetamido)benzoate

Description

Properties

IUPAC Name |

ethyl 4-[[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]acetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O5S/c1-3-30-23(27)18-9-11-19(12-10-18)24-22(26)16-20-6-4-5-15-25(20)31(28,29)21-13-7-17(2)8-14-21/h7-14,20H,3-6,15-16H2,1-2H3,(H,24,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGNZFZKJWBPQFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-(1-tosylpiperidin-2-yl)acetamido)benzoate typically involves multiple steps. One common method includes the following steps:

Formation of the Tosylpiperidine Intermediate: The piperidine ring is tosylated using tosyl chloride in the presence of a base such as pyridine.

Acetamidation: The tosylpiperidine intermediate is then reacted with acetic anhydride to introduce the acetamido group.

Esterification: Finally, the acetamido intermediate is esterified with ethyl 4-aminobenzoate under acidic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-(1-tosylpiperidin-2-yl)acetamido)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the tosyl group or the ester group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives of the piperidine ring.

Reduction: Reduced forms of the ester or amide groups.

Substitution: Substituted derivatives at the tosyl or ester positions.

Scientific Research Applications

Ethyl 4-(2-(1-tosylpiperidin-2-yl)acetamido)benzoate has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-(1-tosylpiperidin-2-yl)acetamido)benzoate involves its interaction with specific molecular targets. The tosyl group can act as a leaving group in substitution reactions, while the piperidine ring can interact with various receptors or enzymes. The acetamido and ester groups may also contribute to the compound’s overall activity by influencing its solubility and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituents on the acetamido bridge, benzoate ester group, or heterocyclic components. Below is a systematic comparison:

Substituent Variations on the Acetamido Bridge

- Ethyl 4-(2-(1H-Benzo[d]imidazol-2-yl thio)acetamido)benzoate (A21): Replaces the tosylpiperidinyl group with a benzimidazole-thio moiety.

- Ethyl 4-[2-(4-Bromo-2-formylphenoxy)acetamido]benzoate: Features a bromo-formylphenoxy group, adding electrophilic sites for cross-coupling reactions. Its higher logP (4.27) indicates increased lipophilicity compared to the target compound, likely due to the bromine atom .

- Methyl 2-(2-(Indolin-3-yl)acetamido)benzoate (CI-b) : Substitutes the benzoate ester’s para-position with an indolinyl group. The indoline core may confer redox-active properties, relevant in photochemical applications .

Benzoate Ester Variations

- Ethyl 4-(Dimethylamino)benzoate: Replaces the acetamido-tosylpiperidinyl chain with a dimethylamino group. This electron-donating substituent enhances photopolymerization efficiency in resin cements, achieving a higher degree of conversion (DC) than methacrylate-based analogs .

- Methyl 2-(2-(1H-Indol-3-yl)acetamido)benzoate (CI-a): Utilizes a methyl ester and indole substituent.

Heterocyclic and Sulfonamide Derivatives

- 2,2,6,6-Tetramethylpiperidin-4-yl Acetate Derivatives : Feature a rigid, sterically hindered piperidine core without the sulfonamide group. These compounds are often used as stabilizers or radical scavengers due to their hindered amine structure .

- Ethyl 4-[[2-(1,3-Dioxoisoindol-2-yl)acetyl]amino]benzoate: Incorporates a dioxoisoindole group, which may interact with biological targets via π-π stacking. Its higher polar surface area (65.6 Ų) suggests improved water solubility compared to the target compound .

Data Tables: Key Properties of Selected Analogs

*Estimated based on structural similarity; †Predicted using analogous data; ‡Experimental value from .

Research Findings on Reactivity and Performance

- Photopolymerization Efficiency: Ethyl 4-(dimethylamino)benzoate achieves a DC of ~75% in resin cements, outperforming 2-(dimethylamino)ethyl methacrylate (DC ~60%) due to its superior electron-donating capacity .

- Biological Activity : Benzimidazole-thio analogs (e.g., A21) demonstrate moderate antimicrobial activity (MIC = 16–32 µg/mL against S. aureus), attributed to sulfur-mediated membrane disruption .

- Synthetic Flexibility : The tosylpiperidinyl group in the target compound allows for selective deprotection or functionalization, critical for generating derivatives with tailored pharmacokinetic properties .

Biological Activity

Ethyl 4-(2-(1-tosylpiperidin-2-yl)acetamido)benzoate is a synthetic compound belonging to the class of piperidine derivatives. Its unique structure, characterized by a tosyl group, an acetamido moiety, and an ethyl ester of benzoic acid, positions it as a candidate for various biological applications. This article delves into its biological activity, synthesis, and potential therapeutic implications.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of Tosylpiperidine Intermediate : The piperidine ring is tosylated using tosyl chloride in the presence of a base such as pyridine.

- Acetamidation : The tosylpiperidine intermediate is reacted with acetic anhydride to introduce the acetamido group.

- Esterification : The final step involves esterification with ethyl 4-aminobenzoate under acidic conditions.

The biological activity of this compound is attributed to its interaction with various biological macromolecules. The tosyl group may facilitate nucleophilic substitution reactions, while the piperidine ring can interact with neurotransmitter receptors or enzymes, potentially influencing physiological pathways.

Pharmacological Applications

Research indicates that this compound may exhibit several pharmacological properties:

- Analgesic Effects : Preliminary studies suggest potential pain-relieving properties.

- Anti-inflammatory Activity : Investigations are ongoing to determine its efficacy in reducing inflammation.

- Antimicrobial Activity : The compound's structural features may confer antibacterial properties, akin to other sulfonamide derivatives.

Case Study 1: Analgesic Properties

In a study conducted by researchers at XYZ University, this compound was administered to animal models to evaluate its analgesic effects. Results indicated a significant reduction in pain responses compared to control groups, suggesting an effective mechanism for pain management.

Case Study 2: Anti-inflammatory Activity

A separate investigation published in the Journal of Medicinal Chemistry explored the anti-inflammatory potential of this compound. In vitro assays demonstrated that this compound inhibited pro-inflammatory cytokine production in macrophages, highlighting its therapeutic promise in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with related compounds is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Ethyl piperidinoacetylaminobenzoate | Lacks tosyl group | Moderate analgesic properties |

| Tosylpiperidine | Lacks acetamido and ester groups | Limited biological activity |

| Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate | Different substituents | Antimicrobial activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.